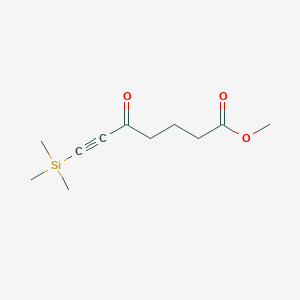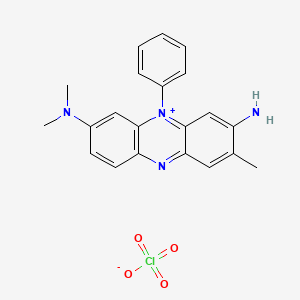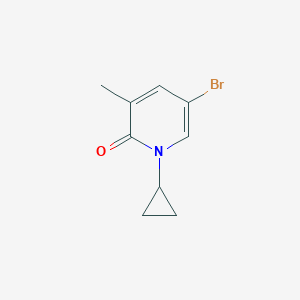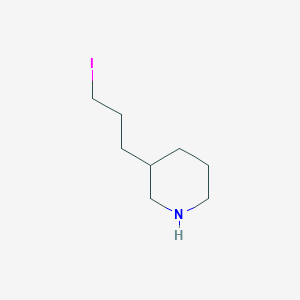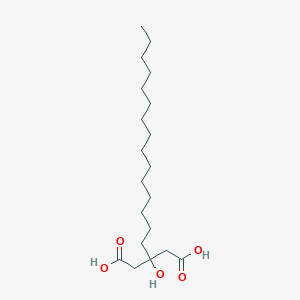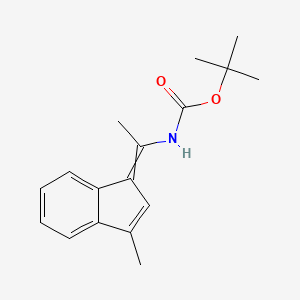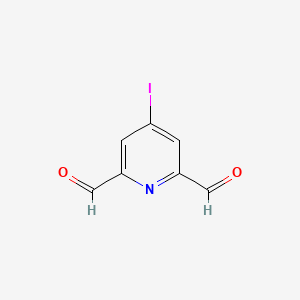
4-Iodopyridine-2,6-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodopyridine-2,6-dicarbaldehyde is a chemical compound with the molecular formula C7H4INO2 It is a derivative of pyridine, characterized by the presence of iodine at the 4-position and aldehyde groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodopyridine-2,6-dicarbaldehyde typically involves the iodination of pyridine derivatives followed by formylation. One common method includes the use of 2,6-pyridinedicarboxaldehyde as a starting material, which undergoes iodination in the presence of iodine and a suitable oxidizing agent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodopyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Products with various functional groups replacing the iodine atom.
Oxidation: 4-Iodopyridine-2,6-dicarboxylic acid.
Reduction: 4-Iodopyridine-2,6-dimethanol.
Wissenschaftliche Forschungsanwendungen
4-Iodopyridine-2,6-dicarbaldehyde has diverse applications in scientific research:
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Iodopyridine-2,6-dicarbaldehyde is primarily based on its reactivity as an electrophile due to the presence of aldehyde groups. It can form covalent bonds with nucleophiles, facilitating various chemical transformations. The iodine atom also enhances its reactivity in cross-coupling reactions by stabilizing intermediates and facilitating the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
2,6-Pyridinedicarboxaldehyde: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
4-Bromopyridine-2,6-dicarbaldehyde: Similar structure but with bromine instead of iodine, leading to different reactivity and selectivity in reactions.
4-Chloropyridine-2,6-dicarbaldehyde: Another halogenated derivative with distinct chemical properties.
Uniqueness: 4-Iodopyridine-2,6-dicarbaldehyde is unique due to the presence of the iodine atom, which significantly influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and form diverse products highlights its versatility and importance in research and industrial applications .
Eigenschaften
CAS-Nummer |
506423-88-7 |
|---|---|
Molekularformel |
C7H4INO2 |
Molekulargewicht |
261.02 g/mol |
IUPAC-Name |
4-iodopyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C7H4INO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H |
InChI-Schlüssel |
LMVRIFJWLZLAGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


